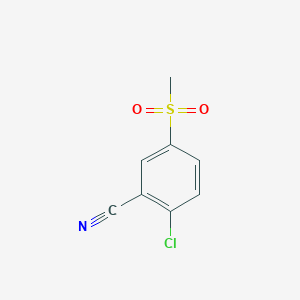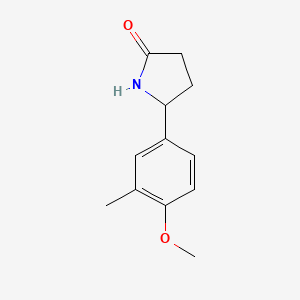
5-(4-methoxy-3-methylphenyl)pyrrolidin-2-one
Overview
Description
5-(4-methoxy-3-methylphenyl)pyrrolidin-2-one is an organic compound with a unique structure that combines a pyrrolidinone ring with a methoxy and methyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxy-3-methylphenyl)pyrrolidin-2-one typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with pyrrolidinone under specific conditions. One common method is the condensation reaction, where the aldehyde group of 4-methoxy-3-methylbenzaldehyde reacts with the amine group of pyrrolidinone in the presence of a catalyst such as sodium borohydride or lithium aluminum hydride . This reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxy-3-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
Oxidation: 4-Methoxy-3-methylbenzoic acid.
Reduction: 5-(4-Methoxy-3-methyl-phenyl)-2-hydroxypyrrolidine.
Substitution: 5-(4-Halo-3-methyl-phenyl)-2-pyrrolidinone.
Scientific Research Applications
5-(4-methoxy-3-methylphenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(4-methoxy-3-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor pathways, influencing cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione .
Uniqueness
5-(4-methoxy-3-methylphenyl)pyrrolidin-2-one stands out due to its unique combination of a pyrrolidinone ring and a methoxy-methyl-substituted phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
5-(4-methoxy-3-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-8-7-9(3-5-11(8)15-2)10-4-6-12(14)13-10/h3,5,7,10H,4,6H2,1-2H3,(H,13,14) |
InChI Key |
MOEIXWBCWZMJGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCC(=O)N2)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
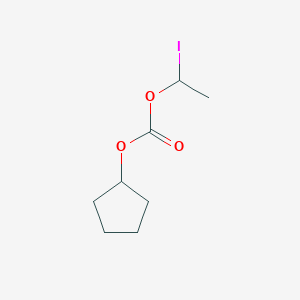

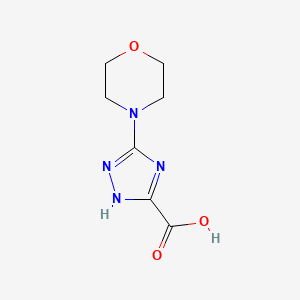
![1-[4-[4-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]butoxy]3-methoxyphenyl]ethanone](/img/structure/B8702934.png)
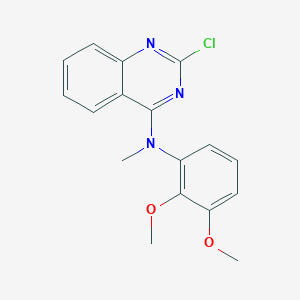
![3-isopropyl-3-methyl-3H-imidazo[2,1-a]isoindole-2,5-dione](/img/structure/B8702944.png)
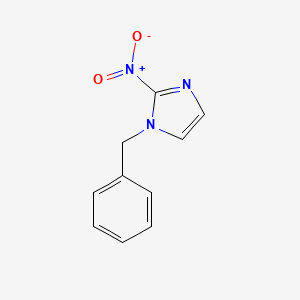
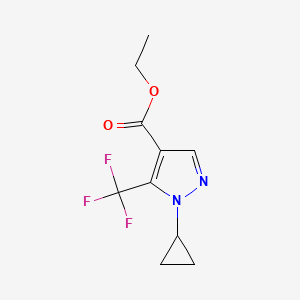


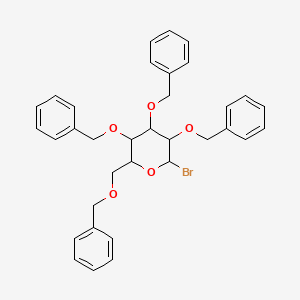
![6-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8702985.png)
